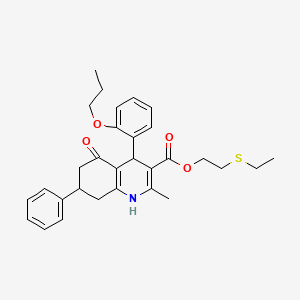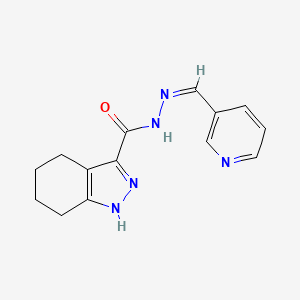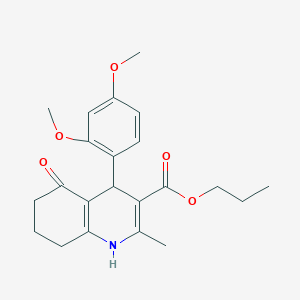
2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(エチルスルファニル)エチル 2-メチル-5-オキソ-7-フェニル-4-(2-プロポキシフェニル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、ヘキサヒドロキノリン類に属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-(エチルスルファニル)エチル 2-メチル-5-オキソ-7-フェニル-4-(2-プロポキシフェニル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。 重要なステップには以下が含まれる可能性があります。
ヘキサヒドロキノリンコアの形成: これは、アルデヒド、β-ケトエステル、アミンを縮合させるハントッシェ反応によって達成できます。
エチルスルファニル基の導入: このステップは、適切な脱離基をエチルスルファニル基で求核置換する必要がある場合があります。
フェニル環の官能化: これは、さまざまな求電子置換反応によって行うことができます。
工業生産方法
このような複雑な化合物の工業生産では、収率と純度を最大限に高めるために、合成経路の最適化がしばしば行われます。 これには、自動反応器の使用、反応条件の高スループットスクリーニング、クロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine.
Introduction of the ethylsulfanyl group: This step may involve the nucleophilic substitution of an appropriate leaving group with an ethylsulfanyl group.
Functionalization of the phenyl rings: This can be done through various electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: カルボニル基で還元反応が起こり、アルコールに変換される可能性があります。
置換: 芳香族環は、求電子または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)。
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)。
置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。
主要な生成物
酸化生成物: スルホキシド、スルホン。
還元生成物: アルコール。
置換生成物: ハロゲン化、ニトロ化、またはスルホン化された誘導体。
4. 科学研究における用途
化学
触媒: この化合物は、触媒反応における配位子として役立つ可能性があります。
材料科学: 独自の特性を持つ新規材料の合成における潜在的な用途。
生物学
酵素阻害: その構造的特徴により、特定の酵素の潜在的な阻害剤となる可能性があります。
受容体結合: 生物学的受容体と相互作用し、さまざまな生理学的プロセスに影響を与える可能性があります。
医学
創薬: 新規医薬品開発における潜在的なリード化合物。
治療的用途: 生物学的活性により、疾患の治療に役立つ可能性があります。
産業
化学合成: 他の複雑な分子の合成における中間体。
医薬品製造: 医薬品有効成分 (API) の製造に使用されます。
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
作用機序
2-(エチルスルファニル)エチル 2-メチル-5-オキソ-7-フェニル-4-(2-プロポキシフェニル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。 この化合物は、これらの標的に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な経路は、特定の用途と標的によって異なります。
6. 似たような化合物との比較
似たような化合物
ヘキサヒドロキノリン誘導体: コア構造は似ていますが、置換基が異なります。
硫黄含有アナログ: 硫黄含有基が似ています。
独自性
2-(エチルスルファニル)エチル 2-メチル-5-オキソ-7-フェニル-4-(2-プロポキシフェニル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの独自性は、特定の官能基の組み合わせにあります。 これにより、他の似たような化合物と比較して、独自の生物学的活性と化学反応性が得られる可能性があります。
類似化合物との比較
Similar Compounds
Hexahydroquinoline derivatives: Compounds with similar core structures but different substituents.
Sulfur-containing analogs: Compounds with similar sulfur-containing groups.
Uniqueness
The uniqueness of 2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C30H35NO4S |
|---|---|
分子量 |
505.7 g/mol |
IUPAC名 |
2-ethylsulfanylethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO4S/c1-4-15-34-26-14-10-9-13-23(26)28-27(30(33)35-16-17-36-5-2)20(3)31-24-18-22(19-25(32)29(24)28)21-11-7-6-8-12-21/h6-14,22,28,31H,4-5,15-19H2,1-3H3 |
InChIキー |
DUWXINULTZKLJP-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCSCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-ethoxyphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11677934.png)
![{2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11677937.png)
![(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677938.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11677959.png)
![(2E)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677974.png)
![ethyl 1-butyl-5-{[(3-chlorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11677981.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11677982.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11677987.png)

![5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678002.png)

![(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678005.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B11678008.png)
